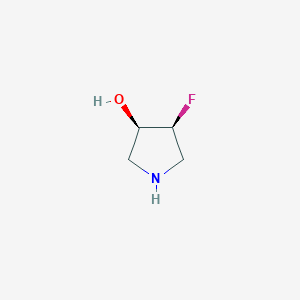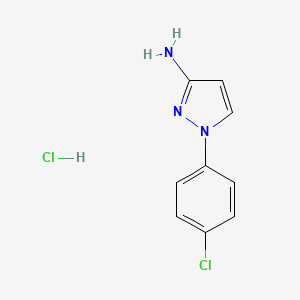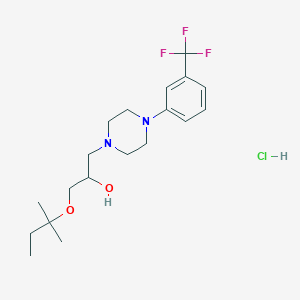![molecular formula C14H9Cl2NOS B3014863 4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole CAS No. 338785-98-1](/img/structure/B3014863.png)
4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, along with a furyl group (a furan ring), and a dichlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the furyl group, and the dichlorophenyl group. Thiazoles are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a relatively high molecular weight due to the presence of multiple rings and functional groups .
Scientific Research Applications
Nitration and Derivatives
- Nitration of derivatives of this compound has been studied, showing changes under specific conditions, leading to the formation of various nitrated derivatives (Saldabol & Popelis, 1977).
Reaction Mechanisms and Derivatives
- Investigations into the reactions of similar compounds have yielded amino derivatives and their N-acyl counterparts, with detailed insights into their UV and IR spectra (Saldabol & Krylova, 1969).
Bromination and Thiocyanation
- Studies on bromination and thiocyanation of related compounds have revealed directed reactions to specific positions, influenced by reaction temperature and reagent amount (Saldabol, Popelis, & Slavinska, 2002).
Synthesis of Thiazol-2-ones
- The synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones demonstrates the versatility of such compounds in producing varied derivatives (Tanaka & Usui, 1978).
Mutagenicity Studies
- Research on the mutagenic activities of furan analogs, including derivatives of the compound , has contributed to understanding their structural-activity relationships (Ichikawa et al., 1986).
Antiprotozoal Properties
- Some derivatives have been screened for antiprotozoal activity, offering insights into their potential therapeutic applications (Neville & Verge, 1977).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c1-8-17-12(7-19-8)14-5-4-13(18-14)10-3-2-9(15)6-11(10)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKQJGOGOKSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)
![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)



![1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B3014790.png)


![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)




![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)